molecular formula C24H42 B14756704 Hexa(propan-2-yl)benzene CAS No. 800-12-4

Hexa(propan-2-yl)benzene

Cat. No.: B14756704
CAS No.: 800-12-4
M. Wt: 330.6 g/mol
InChI Key: UGELDHRCWWKIEK-UHFFFAOYSA-N
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Description

Hexa(propan-2-yl)benzene (C6(C3H7)6) is a hexa-substituted benzene derivative featuring six isopropyl (-CH(CH3)2) groups symmetrically attached to the benzene ring. This structure introduces significant steric hindrance due to the bulky isopropyl substituents, which profoundly influences its physical properties (e.g., solubility, crystallinity) and chemical reactivity.

Properties

CAS No.

800-12-4

Molecular Formula

C24H42

Molecular Weight

330.6 g/mol

IUPAC Name

1,2,3,4,5,6-hexa(propan-2-yl)benzene

InChI

InChI=1S/C24H42/c1-13(2)19-20(14(3)4)22(16(7)8)24(18(11)12)23(17(9)10)21(19)15(5)6/h13-18H,1-12H3

InChI Key

UGELDHRCWWKIEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=C(C(=C1C(C)C)C(C)C)C(C)C)C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexa(propan-2-yl)benzene can be synthesized through the cyclotrimerization of di(propan-2-yl)acetylenes. This reaction is typically catalyzed by transition metals such as rhodium (RhCl3) in the presence of a base like diisopropylethylamine (i-Pr2NEt). The reaction proceeds smoothly under these conditions, yielding this compound in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexa(propan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

    Oxidation: Benzoic acids.

    Bromination: Benzylic bromides.

Scientific Research Applications

Hexa(propan-2-yl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of hexa(propan-2-yl)benzene involves its interaction with various molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Comparison with Similar Compounds

Structural and Steric Effects

  • Hexa(propan-2-yl)benzene : The isopropyl groups create a highly crowded molecular environment, reducing planarity and limiting conjugation. This steric bulk may hinder crystallization and promote amorphous solid formation.
  • Hexa(phenylethynyl)benzene: The phenylethynyl (-C≡C-Ph) substituents extend conjugation, enabling applications in nonlinear optics (NLO) and liquid crystals. Its rigid, disk-shaped structure facilitates self-assembly into columnar mesophases, as observed in thermotropic liquid crystals .
  • Hexa(β-naphthyl)benzene : Similar steric demands to this compound but with aromatic naphthyl groups. Theoretical studies predict eight rotameric forms due to restricted rotation around the benzene-naphthyl bonds, with a rotamer ratio of 1:6:3:6:6:3:6:1 .

Table 1: Structural and Steric Comparison

Compound Substituent Type Steric Hindrance Conjugation Key Applications
This compound Isopropyl (-CH(CH3)2) High None Potential solubility modifiers
Hexa(phenylethynyl)benzene Phenylethynyl (-C≡C-Ph) Moderate Extended NLO materials, liquid crystals
Hexa(β-naphthyl)benzene β-Naphthyl High Partial Rotameric studies

Thermotropic and Liquid Crystalline Behavior

This compound is unlikely to exhibit liquid crystalline (LC) phases due to its non-planar structure. In contrast, hexa(phenylethynyl)benzene derivatives with alkoxy chains form discotic nematic mesophases. For example:

  • Alkyl-substituted derivatives (n = 7) exhibit maximal mesophase stability (40–120°C), while longer chains (n = 12) suppress LC behavior .
  • Alkoxy substituents (e.g., -OC12H25) extend the nematic phase range due to improved packing .

Table 2: Thermotropic Properties of Selected Compounds

Compound Substituent Mesophase Type Temperature Range (°C)
Hexa(phenylethynyl)benzene -OC12H25 Discotic nematic 80–220
This compound -CH(CH3)2 Amorphous solid N/A

Electronic and Optical Properties

  • Hexa(phenylethynyl)benzene: Exhibits strong nonlinear optical properties. Donor-acceptor derivatives (e.g., 66b) show a second-order polarizability (βzzz) of 1670 × 10<sup>−50</sup> Cm<sup>3</sup> V<sup>−2</sup>, attributed to conjugation across the core .
  • This compound: The electron-donating isopropyl groups may enhance solubility in nonpolar solvents but lack conjugation pathways for NLO activity.

Reactivity in Scholl Oxidation

Scholl reactions (intramolecular cyclization) depend on substituent electronic and steric effects:

  • Hexa(4-tert-butylphenyl)benzene : Undergoes FeCl3-catalyzed Scholl oxidation despite steric bulk, forming twisted helicene-like structures .
  • This compound : Likely resistant to Scholl oxidation due to extreme steric hindrance and electron-donating isopropyl groups, which destabilize radical cation intermediates critical for cyclization .

Comparison with Halogenated Derivatives

  • Hexachlorobenzene (HCB) : A fully chlorinated benzene with high thermal stability (flash point: 242°C) and low water solubility. Used historically as a pesticide but banned due to toxicity .
  • Hexafluoro-2,2-diphenylpropane : Features fluorine atoms and a rigid propane backbone. High electronegativity of fluorine alters electronic properties but reduces steric bulk compared to isopropyl groups .

Table 3: Halogenated vs. Alkyl-Substituted Derivatives

Compound Substituent Key Properties Applications
Hexachlorobenzene -Cl High thermal stability, toxic Historical pesticide
Hexafluoro-2,2-diphenylpropane -CF3, -Ph Electronegative, rigid Specialty polymers

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